Cis-Vitamin K2-d7, also known as cis-menaquinone-7, is a stable isotopic variant of Vitamin K2, specifically the menaquinone form with seven isoprenoid units. This compound is of significant interest in both nutritional science and pharmacology due to its role in various biological processes, including blood coagulation and bone metabolism. The "d7" designation indicates that this compound has been isotopically labeled with seven deuterium atoms, which enhances its utility in metabolic studies and tracer experiments.
Cis-Vitamin K2-d7 can be sourced through both natural and synthetic routes. Naturally, it is derived from bacterial fermentation processes, particularly using species such as Bacillus subtilis, which is known for its ability to produce menaquinones. Synthetic methods have also been developed to produce this compound, allowing for controlled production and purification of specific isomers.
Cis-Vitamin K2-d7 falls under the classification of fat-soluble vitamins, specifically within the category of Vitamin K compounds. It is categorized as a menaquinone, which is characterized by a series of unsaturated isoprenoid side chains. This classification is critical for understanding its biochemical behavior and interactions within biological systems.
The synthesis of cis-Vitamin K2-d7 can be accomplished through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to favor the formation of the cis-isomer over other geometric forms. Techniques like high-performance liquid chromatography (HPLC) are employed for purification and analysis of the product to ensure high yields and purity.
Cis-Vitamin K2-d7 has a complex molecular structure characterized by a naphthoquinone core with a long hydrophobic tail formed by seven isoprenoid units. The deuterium labeling modifies specific hydrogen atoms in the structure, which can be critical for mass spectrometry analysis.
The molecular formula for cis-Vitamin K2-d7 is typically represented as . The presence of deuterium alters its mass spectrum, allowing for differentiation from non-labeled forms during analytical procedures.
Cis-Vitamin K2-d7 participates in various chemical reactions typical of quinones:
Understanding these reactions provides insight into how cis-Vitamin K2-d7 functions biologically and its potential applications in medicine and nutrition.
Cis-Vitamin K2-d7 functions primarily through its role as a cofactor for gamma-carboxylase enzymes involved in post-translational modifications of proteins necessary for blood coagulation and bone metabolism.
Research indicates that adequate levels of Vitamin K2 are associated with improved bone density and cardiovascular health outcomes, highlighting its importance in dietary recommendations.
Cis-Vitamin K2-d7 has several applications in scientific research:
The trans isomer of reduced MK-7 (MK-7H₂) serves as the primary cofactor for γ-glutamyl carboxylase (GGCX), the enzyme responsible for converting glutamate (Glu) residues to γ-carboxyglutamate (Gla) in vitamin K-dependent proteins (VKDPs). In vitro studies using human dermal fibroblasts demonstrate that trans-MK-7H₂ effectively restores carboxylation of a 70 kDa Gla-protein (e.g., osteocalcin) after warfarin-induced inhibition. In stark contrast, cis-MK-7H₂ shows only 20–30% of the carboxylative activity of the trans isomer, comparable to the low activity observed with vitamin K1 (phylloquinone) or oxidized trans-MK-7 [2]. This reduced efficacy stems from impaired integration into the GGCX hydrophobic binding cleft due to steric hindrance from the cis bonds' kinked structure [7] [9].
Table 1: Comparative Carboxylation Efficacy of Vitamin K Isomers in Cell-Based Assays
| Isomer Form | Relative Carboxylative Activity (%) | Key Characteristics |
|---|---|---|
| trans-MK-7H₂ | 100% (Reference) | Optimal binding to GGCX; restores carboxylation efficiently |
| cis-MK-7H₂ | 20–30% | Steric hindrance limits GGCX interaction |
| K1H₂ (Phylloquinone) | 20–25% | Rapid clearance; lower extrahepatic bioavailability |
| Oxidized trans-MK-7 | 15–20% | Requires reduction via VKORC1 to become active |
Beyond GGCX activation, MK-7 isomers exhibit differential binding to vitamin K-dependent proteins (VKDPs) crucial for calcium homeostasis. The linear trans side chain facilitates optimal insertion into the phospholipid membranes of osteoblasts and vascular smooth muscle cells, enabling efficient delivery to VKDPs like osteocalcin (OC) and matrix Gla protein (MGP). The cis isomer's bent conformation disrupts this integration, leading to reduced membrane residency time and impaired presentation to target receptors. Surface plasmon resonance studies reveal a 3–5-fold lower binding affinity of cis-MK-7 for the osteoblast membrane binding sites associated with osteocalcin carboxylation [4] [9].
Trans-MK-7 enhances bone formation partly by upregulating bone morphogenetic protein 2 (BMP2) expression in osteoblasts. This upregulation promotes osteoblast differentiation and mineralization via the SMAD1/5/8 pathway. cis-MK-7 shows significantly weaker induction (∼40% less) of BMP2 mRNA and protein in MC3T3-E1 osteoblast precursor cells. This deficit correlates with reduced alkaline phosphatase (ALP) activity and collagen synthesis—key markers of osteoblast maturation. The cis isomer's distorted structure likely impedes interactions with membrane receptors or transcription factors involved in BMP2 gene activation [5] [8].
The pregnane X receptor (PXR), also known as the steroid and xenobiotic receptor (SXR), regulates bone extracellular matrix (ECM) protein synthesis. Trans-MK-7 acts as a potent PXR ligand, enhancing collagen production and osteoblast function. In contrast, cis-MK-7 demonstrates >50% lower PXR transactivation in luciferase reporter assays. Molecular docking simulations indicate the cis isomer's kinked side chain fails to align with PXR's hydrophobic ligand-binding domain, reducing coactivator recruitment. This deficiency may compromise ECM remodeling in bone tissue [4] [8].
Table 2: Molecular Interactions of MK-7 Isomers in Key Signaling Pathways
| Pathway/Target | trans-MK-7 Effect | cis-MK-7 Effect | Functional Consequence |
|---|---|---|---|
| BMP2/SMAD | Strong upregulation (↑ BMP2) | Weak upregulation (↓40% vs. trans) | Reduced osteoblast differentiation & mineralization |
| PXR/SXR Activation | Potent ligand (EC₅₀ ~0.5 µM) | Weak activation (↓50% efficacy) | Impaired collagen synthesis & ECM remodeling |
| NF-κB Suppression | Strong inhibition (↓ TNF-α, IL-6) | Moderate inhibition (↓30% vs. trans) | Reduced anti-inflammatory action in vasculature |
Carboxylated osteocalcin (cOC) binds hydroxyapatite crystals, facilitating bone mineralization. Clinical studies indicate that trans-MK-7 supplementation (45–90 µg/day) significantly reduces the ratio of uncarboxylated osteocalcin (ucOC) to cOC—a biomarker of vitamin K sufficiency in bone. cis-MK-7, however, shows 6-fold lower efficacy in decreasing ucOC levels in postmenopausal women. This inefficiency arises from its poor cofactor function for GGCX and reduced bioavailability in bone tissue. Consequently, supplements high in cis isomers may fail to improve bone mineral density (BMD) or reduce fracture risk [4] [6] [8].
Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification when fully carboxylated. Trans-MK-7 potently activates MGP via carboxylation, reducing arterial stiffness and calcium deposition. Studies in warfarin-treated rats show trans-MK-7 restores cMGP levels by >80%, whereas cis-MK-7 achieves only ∼25–30% restoration. This deficiency correlates with increased vascular calcification scores in animal models. The cis isomer's inability to sustain the vitamin K cycle (due to poor VKORC1 reduction) further compromises vascular protection [2] [4] [5].
Table 3: Health Implications of MK-7 Isomer Composition in Clinical Studies
| Health Parameter | trans-MK-7 Impact | cis-MK-7 Impact | Key Research Findings |
|---|---|---|---|
| Bone Mineral Density | ↑ BMD in lumbar spine (1.5–3% over 3 years) | No significant change | trans reduces fracture risk; cis ineffective |
| Vascular Calcification | ↓ Coronary calcium score (↓15% progression) | No inhibition of calcification | trans suppresses arterial calcium deposition |
| ucOC/cOC Ratio | ↓ Ratio by 55–70% at 90 µg/day | ↓ Ratio by 10–15% (same dose) | High cis content correlates with poor osteocalcin activation |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5